molecular formula C19H23N3O5S B12471011 N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N-(4-phenylbutan-2-yl)glycinamide

N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N-(4-phenylbutan-2-yl)glycinamide

Katalognummer: B12471011
Molekulargewicht: 405.5 g/mol
InChI-Schlüssel: UWPCREPRJSASJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N-(4-phenylbutan-2-yl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a glycinamide backbone substituted with methylsulfonyl, nitrophenyl, and phenylbutan groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N-(4-phenylbutan-2-yl)glycinamide typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include anhydrous solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N-(4-phenylbutan-2-yl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group may yield sulfone derivatives, while reduction of the nitrophenyl group may produce aniline derivatives.

Wissenschaftliche Forschungsanwendungen

N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N-(4-phenylbutan-2-yl)glycinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N2-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N-(4-phenylbutan-2-yl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N-(4-phenylbutan-2-yl)glycinamide shares structural similarities with other glycinamide derivatives, such as N2-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide and N2-(methylsulfonyl)-N~2~-(4-phenylbutan-2-yl)glycinamide.

Uniqueness

The uniqueness of N2-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N-(4-phenylbutan-2-yl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C19H23N3O5S

Molekulargewicht

405.5 g/mol

IUPAC-Name

2-(N-methylsulfonyl-3-nitroanilino)-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C19H23N3O5S/c1-15(11-12-16-7-4-3-5-8-16)20-19(23)14-21(28(2,26)27)17-9-6-10-18(13-17)22(24)25/h3-10,13,15H,11-12,14H2,1-2H3,(H,20,23)

InChI-Schlüssel

UWPCREPRJSASJQ-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC1=CC=CC=C1)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.